molecular formula C12H11NO6 B3246398 Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate CAS No. 178114-28-8

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

Cat. No.: B3246398
CAS No.: 178114-28-8
M. Wt: 265.22 g/mol
InChI Key: JVOTVLRLNFEFOV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve a good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-Nitrophenyl)-2,4-dioxobutanoic acid.

Scientific Research Applications

Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active carboxylic acids that participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: Similar structure but with the nitro group at the para position.

    Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the specific positioning of the nitro group and the ethyl ester moiety, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13(17)18/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOTVLRLNFEFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
Reactant of Route 2
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Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

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